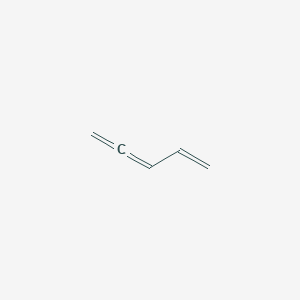
叠氮离子
概述
描述
叠氮化物是一种线性多原子阴离子,化学式为 N₃⁻。它是叠氮酸 (HN₃) 的共轭碱。 叠氮化物以其高反应活性而闻名,并应用于各种领域,包括充当安全气囊中的推进剂以及作为有机合成的中间体 .
科学研究应用
叠氮化物在科学研究中具有广泛的应用:
准备方法
化学反应分析
叠氮化物会发生各种类型的化学反应:
取代反应: 叠氮化物是优良的亲核试剂,可以参与亲核取代反应,尤其是在极性非质子溶剂如乙腈或二甲亚砜中与卤代烷反应.
还原反应: 叠氮化物可以使用还原剂如氢化铝锂或催化加氢还原成胺类.
重排反应: 酰基叠氮化物可以发生柯蒂斯重排生成异氰酸酯,异氰酸酯可以进一步反应生成胺类.
常用试剂和条件: 典型的试剂包括叠氮化钠、卤代烷和还原剂如氢化铝锂。
主要产物: 这些反应的主要产物包括烷基叠氮化物、伯胺和异氰酸酯.
作用机制
叠氮化物的作用机制与其高反应活性以及与其他分子形成强键的能力有关:
6. 与相似化合物的比较
叠氮化物可以与其他含氮化合物进行比较:
相似化合物的比较
Azides can be compared with other nitrogen-containing compounds:
属性
CAS 编号 |
14343-69-2 |
|---|---|
分子式 |
N3- |
分子量 |
42.021 g/mol |
IUPAC 名称 |
azide |
InChI |
InChI=1S/N3/c1-3-2/q-1 |
InChI 键 |
IVRMZWNICZWHMI-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-] |
规范 SMILES |
[N-]=[N+]=[N-] |
| 14343-69-2 | |
同义词 |
Azide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




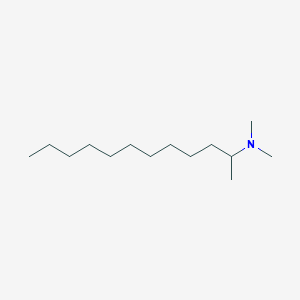

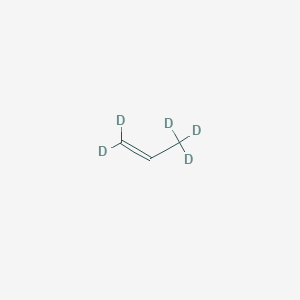
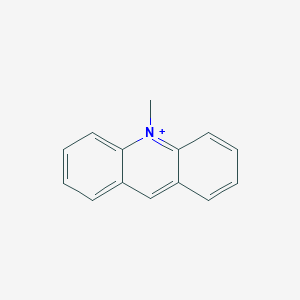

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
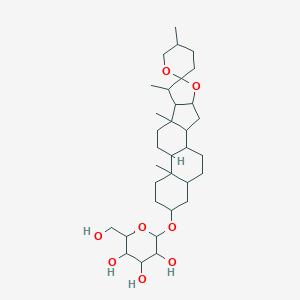

![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
